

# A Comparative Guide: Levalbuterol Tartrate vs. Racemic Albuterol in Clinical Practice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Levalbuterol Tartrate*

Cat. No.: *B1245021*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The management of bronchospasm in obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD) has long relied on the use of short-acting beta<sub>2</sub>-agonists (SABAs). Racemic albuterol, a 50:50 mixture of the (R)- and (S)-enantiomers, has been a cornerstone of therapy for decades. However, the development of levalbuterol, the pure (R)-enantiomer of albuterol, prompted a re-evaluation of the roles of the individual isomers. This guide provides an objective comparison of the clinical efficacy and side effect profiles of **levalbuterol tartrate** and racemic albuterol, supported by experimental data and detailed methodologies from key clinical trials.

## Mechanism of Action: A Tale of Two Isomers

Racemic albuterol is comprised of two stereoisomers: (R)-albuterol (levalbuterol) and (S)-albuterol.<sup>[1]</sup> The bronchodilatory effects of racemic albuterol are attributed exclusively to the (R)-enantiomer, which acts as a potent agonist at the beta-2 adrenergic receptor.<sup>[1]</sup> This interaction initiates a signaling cascade that leads to the relaxation of bronchial smooth muscle and subsequent airway dilation.<sup>[2]</sup>

Conversely, the (S)-enantiomer, once considered inert, is now understood to possess a distinct pharmacological profile.<sup>[1]</sup> It is metabolized more slowly than (R)-albuterol, leading to its accumulation in the body.<sup>[1]</sup> Some preclinical and clinical evidence has suggested that (S)-

albuterol may have pro-inflammatory properties and could potentially counteract some of the beneficial effects of the (R)-enantiomer.[\[1\]](#) However, the clinical significance of these findings remains a subject of debate.[\[3\]](#)



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of Racemic Albuterol and Levalbuterol.

## Clinical Efficacy in Asthma

Numerous clinical trials have compared the efficacy of levalbuterol and racemic albuterol in the management of acute asthma exacerbations. A systematic review and meta-analysis of seven randomized controlled trials, encompassing 1625 participants, found no significant difference between the two agents in terms of respiratory rate, oxygen saturation, percentage change in Forced Expiratory Volume in one second (FEV1), or clinical asthma score.[\[3\]\[4\]](#)

However, some individual studies have suggested potential benefits of levalbuterol in specific patient populations. For instance, a multicenter, randomized, double-blind trial by Nowak et al. (2006) involving adults with acute severe asthma found that while the primary endpoint of time to meet discharge criteria was similar between the levalbuterol and racemic albuterol groups, FEV1 improvement was significantly greater with levalbuterol.[\[5\]](#) This effect was particularly pronounced in patients not recently treated with steroids.[\[5\]](#)

## Data Summary: Clinical Efficacy in Acute Asthma

| Efficacy Outcome               | Levalbuterol              | Racemic Albuterol         | Key Findings                                                                                                                            | Citations |
|--------------------------------|---------------------------|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Change in FEV1 (Liters)        | 0.50 ± 0.43               | 0.43 ± 0.37               | Levalbuterol showed a statistically significant greater improvement in FEV1 after the first dose in the intent-to-treat group (p=0.02). | [5]       |
| Hospitalization Rate           | 7.0%                      | 9.3%                      | No significant difference in overall hospitalization rates (p=0.28).                                                                    | [5]       |
| Respiratory Rate (breaths/min) | No significant difference | No significant difference | Meta-analysis showed no significant difference between groups.                                                                          | [3][4]    |
| Oxygen Saturation (%)          | No significant difference | No significant difference | Meta-analysis showed no significant difference between groups.                                                                          | [3][4]    |

## Clinical Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

The comparative efficacy of levalbuterol and racemic albuterol has also been evaluated in patients with COPD. A multicenter, randomized, double-blind, parallel-group study by Donohue

et al. (2005) assessed the efficacy and safety of nebulized levalbuterol in adults with COPD over a 6-week period.[6] The study found that all active treatments (levalbuterol and racemic albuterol) demonstrated significant improvements in the percent change in FEV1 Area Under the Curve (AUC) from 0 to 8 hours compared to placebo.[6] Notably, the 1.25 mg dose of levalbuterol was associated with a significant reduction in rescue medication use compared to racemic albuterol.[6]

Another study in hospitalized patients with acute asthma or COPD found that those treated with levalbuterol required significantly fewer total nebulizations compared to those receiving racemic albuterol.[7]

## Data Summary: Clinical Efficacy in COPD

| Efficacy Outcome                               | Levalbuterol (1.25 mg) | Racemic Albuterol (2.5 mg) | Key Findings                                                                                                                | Citations |
|------------------------------------------------|------------------------|----------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Change in Rescue Medication Use (doses/day)    | -0.84 ± 3.8            | +0.97 ± 2.5                | Levalbuterol significantly reduced the need for rescue medication compared to racemic albuterol (p=0.02).                   | [6]       |
| Withdrawals due to COPD Exacerbations          | 4.1%                   | 9.6%                       | A higher rate of withdrawals due to exacerbations was observed in the racemic albuterol group compared to placebo (p=0.01). | [6]       |
| Total Nebulizations (in hospitalized patients) | Median: 10             | Median: 12                 | Patients treated with levalbuterol required significantly fewer total nebulizations (p=0.031).                              | [7]       |

## Side Effect Profile

The side effect profiles of levalbuterol and racemic albuterol are generally similar, with common adverse events including tremors, nervousness, and tachycardia.<sup>[2]</sup> The theoretical advantage of levalbuterol is a reduction in beta-1 mediated side effects due to the absence of the (S)-enantiomer.

A dose-response evaluation in patients with asthma suggested that a 0.63 mg dose of levalbuterol provided bronchodilation equivalent to 2.50 mg of racemic albuterol but with less impact on heart rate and potassium levels.<sup>[8]</sup> However, a meta-analysis of studies in acute asthma did not find significant differences in the overall incidence of side effects between the two drugs.<sup>[3][4]</sup>

## Data Summary: Common Side Effects

| Side Effect                        | Levalbuterol            | Racemic Albuterol       | Key Findings                                                                                                                          | Citations |
|------------------------------------|-------------------------|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Tachycardia (Increased Heart Rate) | Dose-dependent increase | Dose-dependent increase | Some studies suggest less tachycardia with equipotent doses of levalbuterol, but this is not a consistent finding across all studies. | [8]       |
| Tremor                             | Common                  | Common                  | No significant difference reported in major comparative trials.                                                                       | [2]       |
| Nervousness                        | Common                  | Common                  | No significant difference reported in major comparative trials.                                                                       | [2]       |
| Dizziness                          | Reported                | Less commonly reported  | May be more associated with levalbuterol.                                                                                             | [2]       |
| Migraine                           | Reported                | Not typically reported  | May be more associated with levalbuterol.                                                                                             | [2]       |

## Experimental Protocols

### Key Experiment 1: Efficacy and Safety in Acute Severe Asthma (Nowak et al., 2006)

- Study Design: Multicenter, randomized, double-blind, parallel-group clinical trial.[\[5\]](#)
- Patient Population: Adults with a clinical diagnosis of acute severe asthma and a baseline FEV1 between 20% and 55% of the predicted value.[\[5\]](#)
- Intervention: Patients were randomized to receive either nebulized levalbuterol (1.25 mg) or nebulized racemic albuterol (2.5 mg). Treatments were administered every 20 minutes for the first hour, then every 40 minutes for the next three doses, and as needed thereafter for up to 24 hours. All patients also received prednisone.[\[5\]](#)
- Primary Endpoint: Time to meet discharge criteria.[\[5\]](#)
- Secondary Endpoints: Change in FEV1, hospitalization rates, and adverse events.[\[5\]](#)
- Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat population. The time to meet discharge criteria was analyzed using a log-rank test. Changes in FEV1 were analyzed using analysis of covariance.[\[5\]](#)

### Key Experiment 2: Efficacy and Safety in COPD (Donohue et al., 2005)

- Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[6\]](#)
- Patient Population: Adults aged 40 years or older with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, and a baseline FEV1 of less than 65% of the predicted value.[\[6\]](#)
- Intervention: Patients were randomized to receive one of four treatments three times daily for six weeks: nebulized levalbuterol 0.63 mg, nebulized levalbuterol 1.25 mg, nebulized racemic albuterol 2.5 mg, or placebo.[\[6\]](#)

- Primary Endpoint: The average FEV1 AUC from 0 to 8 hours over the 6-week treatment period.[6]
- Secondary Endpoints: Rescue medication use, COPD exacerbations, and safety parameters.[6]
- Statistical Analysis: The primary efficacy endpoint was analyzed using a mixed-effects model for repeated measures. Rescue medication use was analyzed using an analysis of covariance.[6]

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levalbuterol vs. Albuterol: Differences, similarities, and which is better for you [singlecare.com]
- 3. researchgate.net [researchgate.net]
- 4. Levalbuterol versus albuterol for acute asthma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of levalbuterol with racemic albuterol in the treatment of acute severe asthma exacerbations in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the efficacy and safety of levalbuterol in subjects with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of levalbuterol and racemic albuterol in hospitalized patients with acute asthma or COPD: a 2-week, multicenter, randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response evaluation of levalbuterol versus racemic albuterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: Levalbuterol Tartrate vs. Racemic Albuterol in Clinical Practice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1245021#levalbuterol-tartrate-vs-albuterol-in-terms-of-clinical-efficacy-and-side-effects>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)